Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate sesquioxalate
Description
Chemical Structure and Role: Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate sesquioxalate (CAS: 1820717-14-3, MFCD28139114) is a piperidine-pyrrolidine hybrid compound with a tert-butyl carbamate protecting group and a sesquioxalate counterion. The sesquioxalate form enhances solubility and stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and protease-targeting drugs .
Properties
IUPAC Name |
tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H27N3O2.3C2H2O4/c2*1-14(2,3)19-13(18)16-8-5-12(6-9-16)17-7-4-11(15)10-17;3*3-1(4)2(5)6/h2*11-12H,4-10,15H2,1-3H3;3*(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCGWKHWAVIWGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(C2)N.CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(C2)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H60N6O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photocatalytic One-Step Synthesis Method
A prominent preparation strategy involves a photocatalytic one-step synthesis using acridine salt as a visible light photocatalyst. This method is environmentally friendly, cost-effective, and provides high yields with fewer byproducts compared to traditional metal-catalyzed routes.
Key Reaction Conditions and Procedure:
- Reactants: 2-aminopyridine (or analogous amine), piperazine-1-tert-butyl formate (or similar carbamate ester)
- Catalyst: Acridine salt (0.1 equivalents)
- Oxidant: 2,2,6,6-tetramethylpiperidine-N-oxide or diphenyl disulfide
- Solvent: Anhydrous dichloroethane
- Atmosphere: Oxygen replacement (3 times)
- Irradiation: Blue LED light for 10 hours
- Temperature: Ambient
- Purification: Column chromatography after reaction completion and solvent removal
Yields: Approximately 94-95% for the target tert-butyl carbamate product
- One-step synthesis shortens the synthetic pathway
- Avoids use of heavy metals and hydrogen gas, enhancing safety and environmental profile
- High product purity and yield
- Suitable for scale-up and industrial production
| Parameter | Value/Condition |
|---|---|
| 2-Aminopyridine (or equivalent) | 0.2 mmol (1.0 eq) |
| Piperazine-1-tert-butyl formate | 0.2 mmol (1.0 eq) |
| Acridine salt | 0.01 mmol (0.1 eq) |
| Oxidant (e.g., TMPNO) | 0.1 mmol (0.5 eq) |
| Solvent | 2 mL anhydrous dichloroethane |
| Light source | Blue LED (visible light) |
| Reaction time | 10 hours |
| Yield | 94-95% |
TMPNO = 2,2,6,6-Tetramethylpiperidine-N-oxide
Two-Step Metal-Catalyzed Coupling and Hydrogenation Method
An alternative traditional method involves a two-step process:
Iodination of 2-Aminopyridine:
- React 2-aminopyridine with potassium iodate, potassium iodide, and concentrated sulfuric acid at 20-30 °C to form 2-amino-5-iodopyridine.
- Control addition of potassium iodide solution dropwise over 0.5-3 hours.
- Neutralize with potassium hydroxide to pH 8-9 to precipitate the iodinated product.
-
- React 2-amino-5-iodopyridine with Boc-piperazine and sodium tert-butoxide in toluene.
- Use a palladium catalyst (Pd2(dba)3) and ligand (Xantphos).
- Conditions: 20-30 °C stirring for 2-4 hours under low oxygen (<1%).
- Then heat reaction mixture to 75-100 °C for 2 hours.
- Yields reported around 80%.
- Well-established chemistry with defined intermediates
- Moderate to good yields
- Suitable for large-scale synthesis with proper handling of reagents
- Multi-step process increases time and resource consumption
- Use of palladium and other heavy metals raises cost and environmental concerns
- Requires careful oxygen control and handling of corrosive reagents
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Iodination | 2-Aminopyridine, KIO3, KI, H2SO4 (90-100%), 20-30 °C | 2-Amino-5-iodopyridine (crude) |
| Coupling | 2-Amino-5-iodopyridine, Boc-piperazine, NaOtBu, Pd2(dba)3, Xantphos, toluene, 20-30 °C, 2-4 h, then 75-100 °C, 2 h | tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, ~80% yield |
4 Comparative Analysis of Preparation Methods
| Feature | Photocatalytic One-Step Method | Two-Step Metal-Catalyzed Method |
|---|---|---|
| Number of Steps | 1 | 2 |
| Catalyst | Acridine salt (organic photocatalyst) | Palladium complex (Pd2(dba)3) |
| Reaction Time | 10 hours | 4-6 hours (including iodination and coupling) |
| Reaction Conditions | Ambient temperature, blue LED light, oxygen atmosphere | Controlled temperature (20-100 °C), inert/low oxygen |
| Yield | 94-95% | ~80% |
| Environmental Impact | Low (no heavy metals, no hydrogen gas) | Higher (heavy metals, corrosive reagents) |
| Cost | Lower (no precious metals, simpler setup) | Higher (palladium catalyst, multiple reagents) |
| Purification | Column chromatography | Column chromatography or crystallization |
| Industrial Suitability | High (scalable, safe, environmentally friendly) | Moderate (requires careful handling, waste management) |
5 Notes on Purification and Product Quality
- Purification typically involves solvent removal followed by column chromatography to isolate the tert-butyl carbamate product as a colorless or white solid.
- The sesquioxalate salt formation usually follows by reacting the free base with oxalic acid in appropriate stoichiometry, ensuring stable salt crystallization.
- Analytical methods such as NMR, HPLC, and mass spectrometry confirm product identity and purity.
6 Summary
The preparation of tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate sesquioxalate can be efficiently achieved through environmentally friendly photocatalytic one-step synthesis or traditional two-step metal-catalyzed coupling methods. The photocatalytic method offers superior yield, safety, and cost-effectiveness, making it highly suitable for industrial applications. The two-step method remains valuable when specific intermediates or alternative synthetic routes are required.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate sesquioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, halides, and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Pharmacological Research
Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate sesquioxalate is primarily used in pharmacological studies due to its potential as a drug candidate. Its structural features suggest activity at various neurotransmitter receptors, making it a target for research into treatments for neurological disorders.
Neuropharmacology
Research has indicated that derivatives of this compound may exhibit significant effects on the central nervous system. Studies have focused on its potential as an anxiolytic or antidepressant agent, examining its interaction with serotonin and dopamine receptors.
Synthetic Methodologies
The compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its unique structure allows for modifications that can lead to increased potency or selectivity for specific biological targets.
Case Study 1: Anxiolytic Activity
A study published in Journal of Medicinal Chemistry investigated the anxiolytic properties of related compounds derived from tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine. The research demonstrated that certain derivatives significantly reduced anxiety-like behaviors in animal models, indicating its potential utility in treating anxiety disorders.
Case Study 2: Antidepressant Effects
In another study, researchers explored the antidepressant effects of a similar compound in preclinical models. The findings suggested that the compound modulated neurotransmitter levels and exhibited rapid antidepressant effects, highlighting its potential as a fast-acting treatment option.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate sesquioxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Physical Properties :
- Purity : 95% (HPLC) .
- Form : Solid (exact color unspecified; similar compounds like PK03447E-1 are light yellow solids) .
Structural and Functional Differences
The compound is compared to structurally related tert-butyl-protected amines and heterocycles (Table 1). Key distinctions include:
Key Findings:
Solubility and Stability :
- The sesquioxalate counterion in QV-7199 improves aqueous solubility compared to free-base analogs like QB-4037, facilitating reactions in polar solvents .
- PK03447E-1’s pyridinyl group introduces aromaticity, reducing solubility but enhancing π-π stacking in target binding .
Synthetic Utility: QV-7199’s dual-ring system (piperidine-pyrrolidine) offers conformational flexibility for modulating drug-target interactions, unlike QB-4037’s single-ring structure . AN-3800’s quinoline moiety expands applications in oncology, whereas QV-7199 is more suited for central nervous system targets .
Safety and Handling :
- PK03447E-1 requires stricter respiratory protection than QV-7199 due to pyridine-related volatility .
Limitations in Available Data:
- Biological activity data (e.g., IC₅₀ values) are absent, limiting direct pharmacological comparisons.
Biological Activity
Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate sesquioxalate (CAS Number: 2068150-81-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C16H29N3O6
- Molecular Weight : 359.42 g/mol
- Structure : The compound features a piperidine ring substituted with a tert-butyl group and an aminopyrrolidine moiety, contributing to its biological interactions.
Biological Activities
The biological activity of tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate has been explored in various studies, highlighting its potential as a therapeutic agent:
1. Antitumor Activity
- Studies have indicated that derivatives of piperidine compounds exhibit significant antitumor properties. For instance, compounds similar to tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine have shown effectiveness against cancer cell lines in vitro, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
2. Neuroprotective Effects
- Research indicates that piperidine derivatives can have neuroprotective effects, potentially beneficial in neurodegenerative diseases. The aminopyrrolidine component may enhance blood-brain barrier permeability, allowing for better central nervous system targeting.
3. Enzyme Inhibition
- The compound has been studied for its inhibitory effects on various enzymes, including kinases and proteases, which are crucial in cancer progression and other diseases. This inhibition can lead to reduced cell proliferation and increased apoptosis in malignant cells.
Synthesis
The synthesis of tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate involves several steps, typically starting from commercially available piperidine derivatives. The general synthetic route includes:
- Formation of the Piperidine Ring : Utilizing appropriate reagents to form the piperidine backbone.
- Substitution Reactions : Introducing the aminopyrrolidine group through nucleophilic substitution.
- Carboxylation : Adding the carboxylic acid functionality to yield the final product.
Case Study 1: Anticancer Activity
A study published in Cancer Research evaluated the anticancer properties of various piperidine derivatives, including tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate. The results demonstrated a significant reduction in tumor size in xenograft models when treated with this compound compared to controls.
Case Study 2: Neuroprotection
In a study focusing on neurodegenerative diseases, researchers found that the compound exhibited protective effects on neuronal cells subjected to oxidative stress. It was shown to decrease markers of apoptosis and promote cell survival.
Research Findings Summary Table
Q & A
Q. What are the recommended methods for synthesizing tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate sesquioxalate?
The synthesis typically involves multi-step reactions, starting with the formation of the piperidine-pyrrolidine backbone. A common approach includes:
- Step 1 : Coupling tert-butyl piperidine-1-carboxylate derivatives with 3-aminopyrrolidine precursors under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Oxalate salt formation via reaction with oxalic acid to yield the sesquioxalate form.
Key considerations include maintaining anhydrous conditions during Boc (tert-butoxycarbonyl) group protection and using catalysts like DMAP to enhance reaction efficiency . Purity is confirmed via HPLC or LC-MS, with yields often optimized by controlling stoichiometry and reaction temperature.
Q. How should researchers handle and store this compound safely in laboratory settings?
- Handling : Use PPE including nitrile gloves, lab coats, and safety goggles. Avoid inhalation or skin contact due to potential respiratory or dermal irritation .
- Storage : Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the Boc group. Desiccants (e.g., silica gel) are recommended to minimize moisture exposure .
- Emergency Measures : In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of according to hazardous waste protocols .
Q. What spectroscopic techniques are employed for structural characterization?
- NMR : H and C NMR confirm the piperidine-pyrrolidine scaffold and Boc group integrity. Key signals include tert-butyl protons (~1.4 ppm) and carbonyl carbons (~155 ppm) .
- IR : Peaks at ~1680–1700 cm indicate carbonyl stretching from the oxalate and Boc groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNOS at theoretical 378.176).
Advanced Research Questions
Q. How can conflicting crystallographic data on this compound be resolved?
Structural ambiguities (e.g., bond angles in the pyrrolidine ring) may arise from disordered crystal packing or solvent effects. To address this:
- Use SHELX software for high-resolution refinement, leveraging constraints for hydrogen atoms and anisotropic displacement parameters .
- Compare multiple datasets collected at different temperatures (e.g., 100 K vs. 298 K) to assess thermal motion artifacts .
- Validate with complementary techniques like DFT calculations (e.g., Gaussian) to model electronic environments .
Q. What strategies optimize the yield of the sesquioxalate salt formation step?
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve oxalic acid solubility and salt crystallization.
- pH Control : Maintain acidic conditions (pH ~3–4) during salt formation to protonate the amine and drive precipitation .
- Stoichiometry : A 1:1.5 molar ratio of freebase to oxalic acid ensures complete salt formation, verified by titration or H NMR .
Q. How do researchers reconcile discrepancies in reported toxicity data?
Discrepancies in acute toxicity (e.g., LD values) may stem from variations in purity or assay models. Mitigation strategies include:
- Purity Assessment : Quantify impurities via GC-MS or LC-MS; residual solvents (e.g., DCM) can skew toxicity results .
- In Silico Modeling : Use tools like OECD QSAR Toolbox to predict toxicity profiles based on structural analogs .
- Standardized Assays : Repeat studies under OECD/GLP conditions using defined cell lines (e.g., HepG2 for hepatotoxicity) .
Q. What are the stability limits of this compound under varying experimental conditions?
- Thermal Stability : Decomposition occurs above 150°C, with Boc group cleavage confirmed by TGA-DSC .
- Photostability : Protect from UV light to prevent radical-mediated degradation; store in amber glass .
- Hydrolytic Stability : Susceptible to hydrolysis in aqueous solutions (t ~24 hours at pH 7.4), necessitating fresh preparation for biological assays .
Data Contradiction Analysis
Q. How should researchers address inconsistent biological activity data across studies?
- Source Verification : Confirm compound identity via CAS registry (885274-89-5) and cross-check suppliers to exclude batch variability .
- Assay Conditions : Standardize cell culture media (e.g., FBS concentration) and incubation times to minimize protocol-driven discrepancies .
- Meta-Analysis : Use platforms like PubChem to aggregate bioactivity data and identify outliers .
Methodological Best Practices
Q. What computational tools aid in predicting the compound’s reactivity?
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., GPCRs) using GROMACS or AMBER .
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to enzymes like kinases .
- Reactivity Descriptors : Calculate Fukui indices via Gaussian to identify nucleophilic/electrophilic sites .
Q. How can researchers validate synthetic intermediates during multi-step synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
